molecular formula C17H18F3N3O2S B15024105 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylacetamide

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylacetamide

Cat. No.: B15024105
M. Wt: 385.4 g/mol
InChI Key: RYEXXOQXJNBJFJ-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylacetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxyphenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Ring: This is achieved through a cyclization reaction involving appropriate precursors such as 4-methoxybenzaldehyde and trifluoromethyl ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimidine ring.

    Acetamide Formation: The final step involves the reaction of the intermediate with propylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and neurodegenerative pathways.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-kB pathway, leading to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}aceto hydrazide
  • **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]aceto hydrazide

Uniqueness

Compared to similar compounds, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylacetamide stands out due to its unique combination of substituents on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity. Its trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H18F3N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C17H18F3N3O2S/c1-3-8-21-15(24)10-26-16-22-13(9-14(23-16)17(18,19)20)11-4-6-12(25-2)7-5-11/h4-7,9H,3,8,10H2,1-2H3,(H,21,24)

InChI Key

RYEXXOQXJNBJFJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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